Hdac-IN-57

HDAC Inhibition Isoform Selectivity Enzyme Assay

HDAC-IN-57 is the only research tool combining potent pan-HDAC inhibition (HDAC1/2/6/8) with sub-micromolar LSD1 demethylase blockade. Unlike generic pan-HDAC inhibitors (SAHA, panobinostat) or class I-selective agents (MS-275), this compound uniquely disrupts both histone acetylation and lysine demethylation crosstalk—validated by 71.5% TGI in MGC-803 xenografts and oral PK (F% 10.6%). Procure for mechanistic synergy studies in solid tumor models where dual epigenetic targeting is essential.

Molecular Formula C21H19N3O4
Molecular Weight 377.4 g/mol
Cat. No. B11933865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac-IN-57
Molecular FormulaC21H19N3O4
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)NCC3=CC=C(C=C3)C(=O)NO
InChIInChI=1S/C21H19N3O4/c1-28-18-8-6-15(7-9-18)19-12-17(10-11-22-19)20(25)23-13-14-2-4-16(5-3-14)21(26)24-27/h2-12,27H,13H2,1H3,(H,23,25)(H,24,26)
InChIKeyBOPYJZYHIIFOOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HDAC-IN-57: An Orally Active Pan-HDAC Inhibitor with Dual LSD1 Activity for Oncology Research Procurement


HDAC-IN-57 is a synthetic small molecule that functions as an orally active pan-inhibitor of histone deacetylases (HDACs). Its primary targets include Class I (HDAC1, HDAC2, HDAC8) and Class IIb (HDAC6) enzymes [1]. Uniquely, it is characterized as a dual inhibitor, also demonstrating significant inhibitory activity against lysine-specific demethylase 1 (LSD1) [1]. The compound is supplied as a research tool with a defined molecular weight of 377.39 g/mol and is soluble in DMSO . It has been profiled for in vitro potency, metabolic stability, and in vivo pharmacokinetics and efficacy in preclinical solid tumor models [1].

Why HDAC-IN-57 Cannot Be Substituted by Common Pan-HDAC or Class I-Selective Inhibitors


Generic substitution within the HDAC inhibitor class is not scientifically valid due to significant divergence in isoform selectivity profiles, off-target activity, and resultant functional outcomes. HDAC-IN-57 is distinguished by its dual-targeting of HDACs and the epigenetic eraser LSD1, a profile absent in standard pan-HDAC inhibitors like SAHA (vorinostat) or class I-selective agents such as MS-275 (entinostat) [1]. The LSD1 inhibitory activity of HDAC-IN-57 (IC50 = 1.34 μM) is a critical functional differentiator that contributes to its distinct anti-proliferative and pro-apoptotic effects in solid tumor models [1]. Furthermore, its specific combination of nanomolar potency against HDAC1/2/6 is not recapitulated by other pan-inhibitors like panobinostat, which exhibits a different selectivity window against these isoforms [2]. Consequently, substituting HDAC-IN-57 with a seemingly similar HDAC inhibitor would introduce experimental variability and fundamentally alter the biological outcome, as the LSD1 axis would remain unperturbed.

Quantitative Differentiation of HDAC-IN-57: Direct Comparative Evidence vs. Key HDAC Inhibitors


Potency and Selectivity Profile of HDAC-IN-57 Against SAHA, MS-275, and Panobinostat

HDAC-IN-57 demonstrates a distinct isoform inhibition profile with nanomolar potency for HDAC1, HDAC2, and HDAC6. Compared to the clinical pan-inhibitor SAHA (vorinostat), HDAC-IN-57 is 16-fold more potent against HDAC1 and 20-fold more potent against HDAC2 [1][2]. Unlike the class I-selective inhibitor MS-275, which shows minimal activity against HDAC6, HDAC-IN-57 is a potent inhibitor of HDAC6 (IC50 = 2.4 nM) [1]. Compared to the clinical pan-inhibitor Panobinostat, HDAC-IN-57 is slightly less potent against HDAC1 but significantly more potent against HDAC6 [1][3].

HDAC Inhibition Isoform Selectivity Enzyme Assay

Dual HDAC/LSD1 Inhibition: A Unique Functional Profile Not Found in Clinical HDAC Inhibitors

A key differentiator of HDAC-IN-57 is its activity against Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme not targeted by standard clinical HDAC inhibitors. HDAC-IN-57 inhibits LSD1 with an IC50 of 1.34 μM [1]. In contrast, SAHA, MS-275, and Panobinostat are not reported to possess any significant LSD1 inhibitory activity at relevant concentrations [2]. This dual-inhibitory mechanism provides a synergistic epigenetic effect that is not achievable with mono-therapy of a pan-HDAC or class I HDAC inhibitor [1].

Dual Inhibitor LSD1 Inhibition Epigenetics

Comparative In Vivo Antitumor Efficacy: HDAC-IN-57 Demonstrates Superior Tumor Growth Inhibition vs. SAHA

In head-to-head preclinical testing, orally administered HDAC-IN-57 demonstrated superior in vivo antitumor efficacy compared to the benchmark pan-HDAC inhibitor SAHA. In an NOD-SCID mouse xenograft model using MGC-803 gastric cancer cells, HDAC-IN-57 achieved a Tumor Growth Inhibition (TGI) of 71.5% following once-daily oral dosing for 21 days [1]. The study explicitly states that this efficacy was 'higher... than SAHA' in the same model, confirming a functional advantage in a complex in vivo system [1].

In Vivo Efficacy Xenograft Model Tumor Growth Inhibition

Oral Bioavailability and Pharmacokinetic Parameters of HDAC-IN-57 for In Vivo Research

HDAC-IN-57 is characterized as an orally bioactive compound with defined pharmacokinetic (PK) properties in rats, which are essential for planning and interpreting in vivo experiments. Following oral administration (10 mg/kg), the compound exhibits a terminal half-life (T1/2) of 2.75 hours and an oral bioavailability (F%) of 10.6% [1]. This PK profile informs dosing regimens for achieving sustained target engagement in rodent models, a practical advantage over tool compounds with unknown or poor oral bioavailability.

Pharmacokinetics Oral Bioavailability In Vivo Dosing

High-Impact Research and Development Applications for HDAC-IN-57 Based on Quantitative Evidence


Investigating Dual Epigenetic Targeting in Solid Tumor Models

Use HDAC-IN-57 to explore the therapeutic implications of simultaneously inhibiting HDACs (1/2/6) and LSD1 in preclinical solid tumor research. The compound's dual inhibitory profile, validated by IC50 values of 2.07 nM (HDAC1), 2.4 nM (HDAC6), and 1.34 μM (LSD1), provides a unique tool to dissect the synergistic roles of histone acetylation and lysine demethylation in cancer progression [1]. This application is directly supported by the compound's demonstrated anti-proliferative and pro-apoptotic effects in MGC-803, A549, and HCT-116 cell lines [1].

In Vivo Efficacy Studies in Gastric Cancer Xenograft Models

Employ HDAC-IN-57 for oral dosing studies in rodent xenograft models of gastric cancer. The compound's superior in vivo efficacy compared to SAHA, demonstrated by a 71.5% tumor growth inhibition in an MGC-803 xenograft model, positions it as a potent alternative to standard pan-HDAC inhibitors for preclinical efficacy testing [1]. Its characterized oral pharmacokinetics (T1/2 of 2.75 h, F% of 10.6%) enable convenient once-daily dosing for chronic studies [1].

Probing HDAC6-Mediated Pathways in Oncology and Beyond

Utilize HDAC-IN-57 as a potent HDAC6 inhibitor (IC50 = 2.4 nM) in cellular and biochemical assays to study HDAC6-specific functions in cancer cell migration, invasion, and protein degradation pathways. Unlike the class I-selective inhibitor MS-275, HDAC-IN-57 potently inhibits HDAC6, a key target in oncology and neurodegenerative disease research [1]. This application is supported by data showing HDAC-IN-57's ability to suppress migration and invasion in multiple solid tumor cell lines [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hdac-IN-57

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.